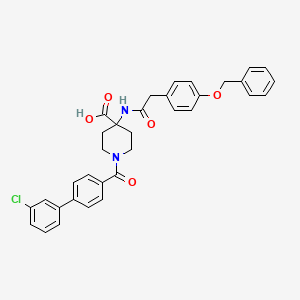
GPR34 antagonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YL-365 is a synthetic organic compound known for its role as a selective antagonist of the G protein-coupled receptor 34 (GPR34). This compound has shown significant potential in pain and cancer research due to its ability to inhibit GPR34, which is involved in various physiological and pathological processes .
Méthodes De Préparation
The synthesis of YL-365 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 4-(benzyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminopiperidine to form an amide intermediate.
Analyse Des Réactions Chimiques
YL-365 undergoes several types of chemical reactions, including:
Oxidation: YL-365 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of YL-365 may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
YL-365 has a wide range of scientific research applications, including:
Chemistry: YL-365 is used as a tool compound to study the structure and function of GPR34. It helps in understanding the binding interactions and conformational changes of the receptor.
Biology: In biological research, YL-365 is used to investigate the role of GPR34 in various cellular processes, including cell signaling, migration, and proliferation.
Medicine: YL-365 has shown potential in preclinical studies for the treatment of neuropathic pain and certain types of cancer.
Industry: Although primarily used in research, YL-365’s potential therapeutic applications make it a candidate for drug development in the pharmaceutical industry
Mécanisme D'action
YL-365 exerts its effects by competitively binding to the orthosteric binding pocket of GPR34. This binding inhibits the receptor’s activity, leading to downstream effects such as reduced pain signaling and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the modulation of G protein signaling and the downregulation of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
YL-365 is unique in its high selectivity and potency as a GPR34 antagonist. Similar compounds include:
Lysophosphatidylserine (LysoPS): An endogenous ligand for GPR34, involved in immunomodulation and microglia colonization.
P2Y10: Another G protein-coupled receptor that interacts with LysoPS, but with different physiological roles.
GPR174: A receptor similar to GPR34, also interacting with LysoPS, but with distinct signaling pathways
YL-365 stands out due to its competitive binding and antagonist-induced allostery in GPR34, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C34H31ClN2O5 |
|---|---|
Poids moléculaire |
583.1 g/mol |
Nom IUPAC |
1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41) |
Clé InChI |
GRMOWKNKIVEDRP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


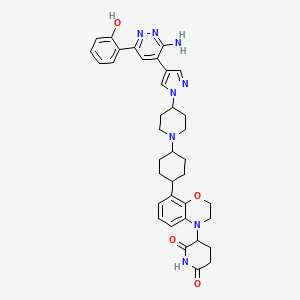
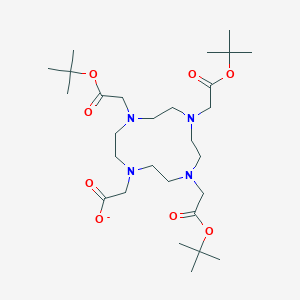
methyl phosphate](/img/structure/B15135221.png)
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
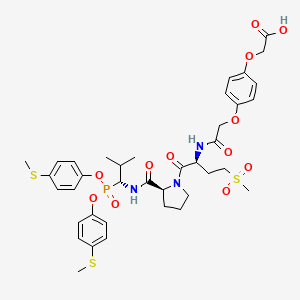
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
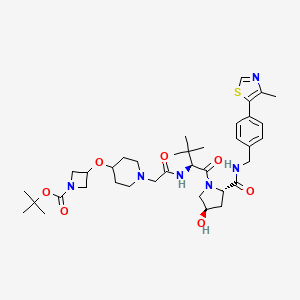
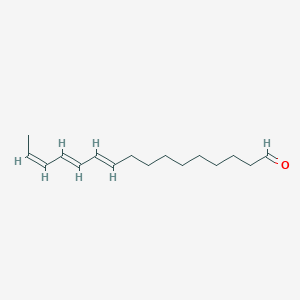
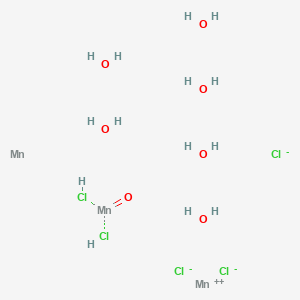
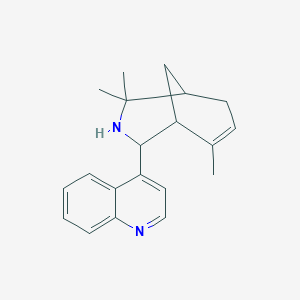

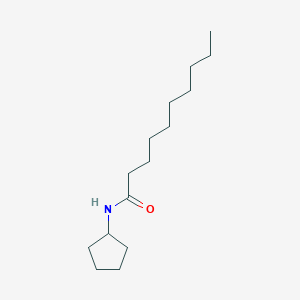
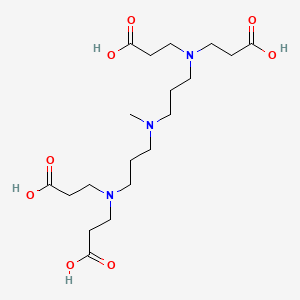
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
